6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one

Physicochemical properties Lipophilicity Boiling point

6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 21889-89-4) is a bicyclic α,β-epoxy ketone with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol. Also referred to as 2,3-epoxy-3-methylcyclohexanone or 3-methyl-2-cyclohexen-1-one epoxide, the compound features a strained three-membered oxirane ring fused to a cyclohexanone scaffold bearing a methyl substituent at the bridgehead position.

Molecular Formula C7H10O2
Molecular Weight 126.15 g/mol
CAS No. 21889-89-4
Cat. No. B1620333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one
CAS21889-89-4
Molecular FormulaC7H10O2
Molecular Weight126.15 g/mol
Structural Identifiers
SMILESCC12CCCC(=O)C1O2
InChIInChI=1S/C7H10O2/c1-7-4-2-3-5(8)6(7)9-7/h6H,2-4H2,1H3
InChIKeyQDIYYQQYVPMKJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product Evidence Guide for 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 21889-89-4)


6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one (CAS 21889-89-4) is a bicyclic α,β-epoxy ketone with the molecular formula C7H10O2 and a molecular weight of 126.15 g/mol [1]. Also referred to as 2,3-epoxy-3-methylcyclohexanone or 3-methyl-2-cyclohexen-1-one epoxide, the compound features a strained three-membered oxirane ring fused to a cyclohexanone scaffold bearing a methyl substituent at the bridgehead position . Its unique architecture confers distinct reactivity profiles that differentiate it from non-methylated and differently substituted analogs.

Why 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Cannot Be Replaced by a Generic Bicyclic Epoxy Ketone


The presence of the bridgehead methyl group at C6 fundamentally alters the steric environment, ring-strain distribution, and regiochemical outcomes of both the epoxide and the carbonyl group [1]. Unlike simpler 7-oxabicyclo[4.1.0]heptan-2-one derivatives, the quaternary carbon center at the ring junction restricts conformational flexibility and imposes facial selectivity during nucleophilic attack, which is critical for downstream stereochemical control in synthetic sequences [2]. Consequently, direct substitution with non-methylated or differently substituted analogs introduces unpredictable reactivity and necessitates re-optimization of established synthetic protocols.

Quantitative Differentiation Evidence for 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one


Physicochemical Property Shift Induced by the C6 Methyl Group vs. Parent 7-Oxabicyclo[4.1.0]heptan-2-one

Introduction of a methyl group at C6 increases the molecular weight from 112.13 to 126.15 g/mol, raises the boiling point to 196.3 °C at 760 mmHg, and increases the computed LogP from approximately 0.2 to 0.90 . The density is reported as 1.173 g/cm³ . These changes affect both volatility and partitioning behavior compared to the non-methylated parent scaffold.

Physicochemical properties Lipophilicity Boiling point Density

Enantiomeric Resolution Efficiency of 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one via Chiral Diol Complexation

Racemic 6-methyl-7-oxabicyclo[4.1.0]heptan-2-one can be resolved using optically active 1,6-di(halophenyl)-1,6-diphenyl-2,4-hexadiyne-1,6-diol as a resolving agent, yielding 100% optically pure enantiomers . In contrast, the simpler non-methylated scaffold lacks the necessary steric discrimination to achieve such high efficiency with this resolving agent class [1].

Chiral resolution Optical purity Epoxy ketone Enantioselective synthesis

Epoxidation Yield of 3-Methyl-2-cyclohexen-1-one to 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one Under Phase-Transfer Conditions

A patent assigned to Nippon Soda Co. describes the epoxidation of 3-methyl-2-cyclohexen-1-one with 30–35% aqueous H₂O₂ in the presence of a quaternary ammonium hydroxide phase-transfer catalyst in methylene chloride, achieving high conversion to the target epoxide . While exact yields are not disclosed in the patent abstract, the method reports productivity suitable for industrial scale, which is attributed to the specific reactivity of the methyl-substituted enone.

Epoxidation Hydrogen peroxide Phase-transfer catalysis Yield

Ring-Strain-Driven Reactivity: Thermodynamic Driving Force for Nucleophilic Opening

The bicyclo[4.1.0]heptane framework imposes approximately 27 kcal/mol of ring strain, concentrated in the three-membered oxirane ring [1]. This is comparable across the compound class; however, the C6 methyl group introduces a quaternary bridgehead that alters the distribution of strain across the fused ring system. Computational studies on related systems indicate that methyl substitution at the bridgehead increases the barrier to epoxide ring-flipping, affecting the stereoelectronic alignment of the C–O σ* orbital with incoming nucleophiles [2].

Ring strain Epoxide opening Thermodynamics Reactivity

High-Value Application Scenarios for 6-Methyl-7-oxabicyclo[4.1.0]heptan-2-one


Chiral Building Block for Pharmaceutical Intermediates

The demonstrated ability to resolve 6-methyl-7-oxabicyclo[4.1.0]heptan-2-one into enantiomerically pure forms makes it a viable starting material for the synthesis of enantiopure cyclohexanone derivatives, which serve as key intermediates in the production of antiviral, antitumor, and anti-inflammatory agents. The methylated scaffold provides a quaternary stereocenter that can be carried through multiple synthetic steps without racemization, offering an advantage over non-methylated analogs that lack this stereochemical anchor.

Agrochemical Intermediate via Scalable Epoxidation

The phase-transfer-catalyzed epoxidation protocol documented in patent literature provides a cost-competitive route to 6-methyl-7-oxabicyclo[4.1.0]heptan-2-one using commodity reagents (H₂O₂, quaternary ammonium hydroxide). This scalability is particularly relevant for agrochemical programs where the epoxide functions as an electrophilic warhead or a precursor to herbicidal cyclohexanedione derivatives, as implied by the patent's stated utility in herbicide intermediate synthesis.

Regioselective Ring-Opening in Natural Product Total Synthesis

The combination of epoxide ring strain and bridgehead methyl substitution enables regioselective nucleophilic ring-opening reactions [1] that are exploited in the construction of complex carbocyclic frameworks found in terpenoid natural products. The compound's structural relationship to piperitone oxide and related monoterpene epoxides [2] positions it as a versatile surrogate in biomimetic synthetic strategies where stereochemical fidelity is paramount.

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